Cas no 5936-73-2 (azepan-2-ol)

Azepan-2-ol is a cyclic secondary alcohol with a seven-membered azepane ring structure. Its key advantages include its utility as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The compound's cyclic amine backbone enhances its reactivity in nucleophilic substitution and condensation reactions, making it valuable for constructing complex heterocyclic frameworks. Its polar nature and moderate solubility in common organic solvents facilitate its use in diverse reaction conditions. Additionally, the presence of both hydroxyl and amine functional groups allows for selective derivatization, enabling tailored modifications for specific applications. Azepan-2-ol is also noted for its stability under standard handling conditions.
azepan-2-ol structure
azepan-2-ol structure
商品名:azepan-2-ol
CAS番号:5936-73-2
MF:C24H17NO5
メガワット:399.39548
CID:385907
PubChem ID:10942389

azepan-2-ol 化学的及び物理的性質

名前と識別子

    • 1H-Azepin-2-ol,hexahydro-
    • benzoic acid, 4-[[2,3-dihydro-1,3-dioxo-2-(1-phenylethyl)-1H-isoindol-5-yl]carbonyl]-
    • 4-[1,3-dioxo-2-(1-phenylethyl)isoindole-5-carbonyl]benzoic acid
    • azepan-2-ol
    • SCHEMBL1059947
    • EN300-28270422
    • starbld0015756
    • 5936-73-2
    • インチ: InChI=1S/C6H13NO/c8-6-4-2-1-3-5-7-6/h6-8H,1-5H2
    • InChIKey: VQNBRRLREAHNCQ-UHFFFAOYSA-N
    • ほほえんだ: C1CCC(NCC1)O

計算された属性

  • せいみつぶんしりょう: 399.11071
  • どういたいしつりょう: 399.111
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 704
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 32.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

  • 密度みつど: 1.383
  • ふってん: 637.2°C at 760 mmHg
  • フラッシュポイント: 339.2°C
  • 屈折率: 1.672
  • PSA: 91.75

azepan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28270422-5g
azepan-2-ol
5936-73-2
5g
$3355.0 2023-09-09
Enamine
EN300-28270422-1.0g
azepan-2-ol
5936-73-2 95.0%
1.0g
$1157.0 2025-03-19
Enamine
EN300-28270422-5.0g
azepan-2-ol
5936-73-2 95.0%
5.0g
$3355.0 2025-03-19
Enamine
EN300-28270422-0.05g
azepan-2-ol
5936-73-2 95.0%
0.05g
$972.0 2025-03-19
Enamine
EN300-28270422-0.1g
azepan-2-ol
5936-73-2 95.0%
0.1g
$1019.0 2025-03-19
Enamine
EN300-28270422-0.25g
azepan-2-ol
5936-73-2 95.0%
0.25g
$1065.0 2025-03-19
Enamine
EN300-28270422-0.5g
azepan-2-ol
5936-73-2 95.0%
0.5g
$1111.0 2025-03-19
Enamine
EN300-28270422-10.0g
azepan-2-ol
5936-73-2 95.0%
10.0g
$4974.0 2025-03-19
Enamine
EN300-28270422-10g
azepan-2-ol
5936-73-2
10g
$4974.0 2023-09-09
Enamine
EN300-28270422-2.5g
azepan-2-ol
5936-73-2 95.0%
2.5g
$2268.0 2025-03-19

azepan-2-ol 関連文献

azepan-2-olに関する追加情報

Recent Advances in the Study of Azepan-2-ol (5936-73-2): A Comprehensive Research Brief

Azepan-2-ol (CAS: 5936-73-2) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have focused on its synthesis, pharmacological properties, and potential therapeutic uses. This research brief aims to provide an up-to-date overview of the latest findings related to azepan-2-ol, highlighting its role in modern pharmaceutical research.

One of the key areas of interest is the synthesis of azepan-2-ol and its derivatives. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient, scalable synthetic route for azepan-2-ol, utilizing a novel catalytic system that improves yield and reduces byproducts. The researchers emphasized the compound's structural flexibility, which allows for easy modification to create a library of derivatives with varied biological activities. This advancement is particularly relevant for high-throughput screening in drug discovery programs.

Pharmacological investigations have revealed that azepan-2-ol exhibits promising activity as a modulator of GABA receptors, making it a potential candidate for the treatment of neurological disorders such as anxiety and epilepsy. In vitro and in vivo studies conducted by a team at the University of Cambridge (2024) showed that azepan-2-ol derivatives selectively bind to GABA-A receptors, enhancing inhibitory neurotransmission without the sedative effects commonly associated with traditional GABAergics. These findings open new avenues for developing safer anxiolytic and antiepileptic drugs.

Another significant development is the application of azepan-2-ol in cancer research. A recent preprint from the National Cancer Institute (2024) reported that certain azepan-2-ol derivatives exhibit potent inhibitory effects on histone deacetylases (HDACs), a class of enzymes implicated in tumor progression. The study identified a specific derivative, AZP-204, which showed remarkable efficacy in inducing apoptosis in leukemia cell lines while sparing normal cells. This selectivity suggests a potential for azepan-2-ol-based HDAC inhibitors in targeted cancer therapies.

In addition to its therapeutic potential, azepan-2-ol has also been explored as a building block in the design of prodrugs. A collaborative study between MIT and Pfizer (2023) demonstrated that azepan-2-ol can be used to improve the pharmacokinetic properties of poorly soluble drugs. By conjugating azepan-2-ol to a model anticancer agent, the researchers achieved enhanced solubility and bioavailability, paving the way for more effective oral formulations.

Despite these promising developments, challenges remain in the clinical translation of azepan-2-ol-based compounds. Issues such as metabolic stability, toxicity profiles, and large-scale synthesis need to be addressed. Ongoing research is focusing on structure-activity relationship (SAR) studies to optimize the pharmacological properties of azepan-2-ol derivatives while minimizing adverse effects.

In conclusion, azepan-2-ol (5936-73-2) represents a versatile scaffold with broad applications in medicinal chemistry. Recent advances in its synthesis, pharmacological characterization, and therapeutic potential underscore its importance in contemporary drug discovery. Future research should prioritize the translation of these findings into clinically viable therapeutics, with particular attention to safety and manufacturability.

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